5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methylbenzyl)furan-2-carboxamide
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Description
5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methylbenzyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.429. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Reactions
A study by Pan et al. (2010) demonstrates the use of imidazo[1,5-a]pyridine carbenes in organic synthesis, offering a pathway to fully substituted furans, which are challenging to access by other methods. This research highlights the potential of related compounds in facilitating complex chemical transformations (Pan, Li, Yan, Xing, & Cheng, 2010).
Antimicrobial Applications
The synthesis of new di- and triorganotin(IV) carboxylates derived from a Schiff base, as discussed by Dias et al. (2015), showcases the antimicrobial activity of compounds related to the query chemical. These complexes exhibit significant biocidal activity against various fungi and bacteria, suggesting potential applications in combating microbial resistance (Dias, Lima, Takahashi, & Ardisson, 2015).
Material Science and Corrosion Inhibition
Yadav, Sarkar, and Purkait (2015) explored amino acid compounds, including those related to the query chemical, as corrosion inhibitors for steel in acidic solutions. Their work underscores the role of such compounds in protecting industrial materials, emphasizing their practical importance beyond biological applications (Yadav, Sarkar, & Purkait, 2015).
properties
IUPAC Name |
5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(4-methylphenyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15-7-9-17(10-8-15)13-23-22(26)21-12-11-18(27-21)14-25-16(2)24-19-5-3-4-6-20(19)25/h3-12H,13-14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVVGZMPCCGING-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)CN3C(=NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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